N-(3,4-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

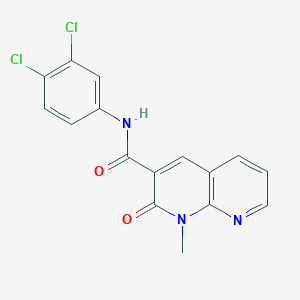

N-(3,4-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small-molecule compound featuring a bicyclic naphthyridine core substituted with a methyl group at the 1-position and a 3,4-dichlorophenyl carboxamide moiety at the 3-position.

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O2/c1-21-14-9(3-2-6-19-14)7-11(16(21)23)15(22)20-10-4-5-12(17)13(18)8-10/h2-8H,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWAZNIJEAKFGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, a compound characterized by its unique naphthyridine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 314.12 g/mol. The structure features a dichlorophenyl moiety attached to a naphthyridine ring, which is known for its diverse biological activities.

Chemical Structure

Chemical Structure

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of naphthyridine derivatives. The compound has demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent antimicrobial effects, positioning this compound as a candidate for further development in antimicrobial therapies.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

Anticancer Properties

The naphthyridine scaffold is recognized for its anticancer potential. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells. Mechanistically, it appears to activate pathways leading to programmed cell death and cell cycle arrest.

Case Study: Apoptosis Induction

A study conducted on human myeloid leukemia cells revealed that treatment with the compound resulted in:

- Cell Cycle Arrest : Significant arrest at G0/G1 and G2 phases.

- Apoptotic Markers : Increased levels of caspase-3 and PARP cleavage were observed, indicating apoptosis induction.

The proposed mechanism of action involves the inhibition of specific enzymes or receptors that are critical for cancer cell survival and proliferation. The compound may interact with DNA or RNA synthesis pathways, disrupting cellular functions essential for tumor growth.

Comparative Analysis with Related Compounds

When compared to other naphthyridine derivatives, this compound exhibits superior activity against both microbial and cancerous cells. This comparative analysis underscores the importance of structural modifications in enhancing biological efficacy.

| Compound | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity (IC50 μg/mL) |

|---|---|---|

| N-(3,4-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro... | 0.5 | 10 |

| N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro... | 1.0 | 15 |

| 6-Hydroxy-N-(3-chlorophenyl)-naphthyridine | 2.0 | 20 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,8-naphthyridine-3-carboxamides and related derivatives. Key structural analogs and their distinguishing features are summarized below:

Key Observations:

Substituent Effects on Synthesis Efficiency :

- The 3,4-difluorobenzyl-substituted analogs (8b, 20b) were synthesized in a 54% yield via reverse-phase HPLC purification , whereas the adamantyl-substituted derivative (67) achieved only 25% yield under TLC purification . This suggests that bulky or complex substituents (e.g., adamantyl) may hinder reaction efficiency compared to halogenated aryl groups.

Electronic and Steric Modifications: Halogen vs. In contrast, the 3,4-dimethoxyphenyl analog features electron-donating methoxy groups, which may improve solubility but reduce metabolic stability. Benzyl vs. Phenyl: The difluorobenzyl group in 8b/20b adds flexibility compared to the rigid phenyl group in the target compound, possibly affecting conformational interactions with biological targets.

The target compound’s dichlorophenyl group may enhance potency due to increased lipophilicity and halogen bonding capabilities, though specific data are lacking.

Methodological Insights :

- Structural characterization of such analogs often relies on crystallographic tools like SHELXL for refinement and ORTEP-3/WinGX for visualization , underscoring the importance of these methodologies in confirming regiochemistry and stereoelectronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.